molecular formula C14H12N4O B3192207 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 614750-82-2

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

Número de catálogo: B3192207
Número CAS: 614750-82-2
Peso molecular: 252.27 g/mol
Clave InChI: HQYHJVWXCZOELK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS: 614750-82-2; molecular formula: C₁₄H₁₂N₄O; molecular weight: 252.27 g/mol) is a heterocyclic compound featuring a triazolo-pyridine core linked to a 6-methylpyridin-2-yl group via an ethanone bridge. It is a key intermediate in medicinal chemistry, particularly in the development of TGF-β type I receptor (ALK5) inhibitors, such as the clinical candidate Vactosertib (EW-7197) . The compound’s structural rigidity and electron-rich aromatic systems contribute to its high binding affinity for kinase targets, making it a scaffold of interest in oncology and antifibrotic therapies .

Propiedades

IUPAC Name

1-(6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-3-2-4-12(17-10)13(19)7-11-5-6-14-15-9-16-18(14)8-11/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYHJVWXCZOELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=CN3C(=NC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735476
Record name 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614750-82-2
Record name 1-(6-Methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614750-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS No. 614750-82-2) is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and fibrotic diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H12N4O
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 614750-82-2

Kinase Inhibition

The compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5). In studies, it demonstrated an IC50 value of 0.013 μM in kinase assays, indicating high potency against this target . The selectivity profile showed that it is a highly selective ALK5/ALK4 inhibitor, with minimal off-target effects on other kinases .

Anti-Cancer Properties

In vitro studies have shown that this compound exhibits significant anti-cancer activity. For instance:

  • In stable cell lines (HaCaT and 4T1), it achieved IC50 values of 0.0165 μM and 0.0121 μM respectively in luciferase assays .
  • It also inhibited the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated in animal models. An oral bioavailability of 51% was observed in rats, with a high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These findings indicate favorable absorption and distribution characteristics for potential therapeutic applications.

Structure-Activity Relationships (SAR)

Research into the SAR of similar triazolo-pyridine compounds has revealed critical insights into their potency and selectivity:

  • Modifications to the heterocyclic moieties significantly influence biological activity. For example, replacing certain functional groups enhanced potency against ALK5 while maintaining selectivity .
  • Compounds with different substitutions on the pyridine ring demonstrated varied efficacy, highlighting the importance of structural configuration in drug design.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Inhibition of TGF-β Signaling : A study explored the inhibition mechanism involving TGF-β signaling pathways in cancer cells treated with similar triazolo-pyridine derivatives. The results indicated a reduction in tumor growth and fibrosis markers in treated models .
  • In Vivo Efficacy : In murine models of acute and chronic infections caused by Cryptosporidium, derivatives showed promising results with significant reductions in parasitic load compared to control groups . This suggests potential applications beyond oncology.

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacological Comparison of Selected Triazolo-Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Target/Activity IC₅₀/EC₅₀ (nM) Oral Bioavailability References
Target Compound C₁₄H₁₂N₄O 252.27 6-methylpyridin-2-yl, ethanone linker ALK5 (TGF-β RI kinase) 0.57* High
1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione C₁₄H₁₀N₄O₂ 266.26 Ethane-1,2-dione linker ALK5 inhibition (predicted) N/A Moderate
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone C₁₄H₁₁FN₄O 270.26 5-Fluoro substitution on pyridine Enhanced metabolic stability N/A High
EW-7197 (Vactosertib) C₂₀H₁₈FN₇O 391.40 2-fluoroaniline, methyleneamino linker ALK5 inhibitor (clinical candidate) 0.31 >90% (rodents)
4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-N-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)-1H-pyrazole-1-carbothioamide C₂₄H₂₀N₈OS 480.53 Pyrazole-carbothioamide substituent ALK5 inhibition 0.57 Moderate

Key Findings

Bioactivity and Selectivity

  • The target compound exhibits ALK5 inhibition (IC₅₀ = 0.57 nM) comparable to advanced derivatives like EW-7197 (IC₅₀ = 0.31 nM) but lacks the methyleneamino linker and 2-fluoroaniline group that enhance EW-7197’s selectivity against off-target kinases (e.g., p38α) .
  • Replacement of the ethanone linker with ethane-1,2-dione (Compound in ) reduces steric compatibility with ALK5’s ATP-binding pocket, leading to diminished activity.

Substituent Effects

  • Fluorination at the 5-position of the pyridine ring (e.g., C₁₄H₁₁FN₄O in ) improves metabolic stability by blocking cytochrome P450-mediated oxidation, a common limitation in non-fluorinated analogues.
  • The methyleneamino linker in EW-7197 optimizes binding entropy, contributing to its 10-fold higher potency than the parent ethanone scaffold .

Pharmacokinetics

  • The target compound’s oral bioavailability is inherently high due to its low molecular weight (<300 Da) and balanced lipophilicity (clogP ~2.1), but further structural modifications (e.g., EW-7197) achieve >90% bioavailability in preclinical models .

Clinical and Preclinical Relevance

  • EW-7197 (Vactosertib) : Derived from the target compound’s scaffold, this derivative is in clinical trials for breast cancer and fibrosis. Its design highlights the importance of substituent engineering for kinase selectivity and oral efficacy .
  • Non-Pharmaceutical Analogues: Compounds like 1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone () lack kinase inhibitory activity but serve as intermediates in agrochemical research, demonstrating the scaffold’s versatility.

Q & A

Q. What are the standard synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone?

The synthesis typically involves multi-step reactions starting from pyridine and triazole precursors. A common approach includes:

  • Cyclization : Reacting hydrazinyl derivatives with electrophiles (e.g., ortho esters) to form the triazolo-pyridine core .
  • Functionalization : Introducing the 6-methylpyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Ketone Formation : Acetylation using acetic anhydride or Grignard reagents to install the ethanone moiety .
    Key Validation : NMR (1H/13C) and HRMS confirm intermediate structures. Purity is assessed via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed?

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., triazolo-pyridine planarity, dihedral angles between rings) .
  • Spectroscopy :
    • 1H NMR : Characteristic peaks for methyl groups (δ 2.5–2.7 ppm) and pyridine protons (δ 7.5–8.3 ppm).
    • IR : Stretching vibrations for ketone C=O (~1700 cm⁻¹) and triazole C-N (~1600 cm⁻¹) .
  • Elemental Analysis : Matches theoretical C, H, N values within ±0.3% .

Q. What preliminary biological screening methods are used for this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves against kinases (e.g., EGFR) or cytochrome P450 isoforms .
    • Cytotoxicity : MTT assays on cancer cell lines (IC50 reported in µM range) .
  • ADME Profiling : Solubility (logP via shake-flask method), metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, optimizing ligand-to-metal ratios .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Temperature Control : Multi-step reactions often require gradients (e.g., 0°C for ketone formation, 80°C for cyclization) .
    Table 1 : Yield optimization under varying conditions
StepCatalystSolventTemp (°C)Yield (%)
CyclizationNoneEtOH7045
CouplingPdCl₂DMF10072
AcetylationAc₂OTHF2588

Q. How to resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .
  • Target Specificity : CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
    Key Finding : The ketone group forms hydrogen bonds with Lys50 in EGFR, critical for inhibitory activity .

Q. How to design experiments for mechanistic studies of its reactivity?

  • Kinetic Profiling : Monitor reaction rates via UV-Vis (e.g., nucleophilic substitution at pyridine) .
  • Isotopic Labeling : ¹³C-labeled ethanone to track metabolic pathways in vitro .
  • Radical Traps : Use TEMPO to identify free-radical intermediates in oxidation reactions .

Methodological Challenges & Solutions

Q. What strategies mitigate instability during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Amber vials and antioxidants (e.g., BHT) reduce photodegradation .

Q. How to validate purity in complex reaction mixtures?

  • 2D NMR (HSQC/HMBC) : Resolves overlapping signals in crude extracts .
  • Preparative HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) isolates >99% pure fractions .

Q. What advanced techniques elucidate electronic effects of substituents?

  • DFT Calculations : Gaussian09 to map HOMO/LUMO orbitals and predict regioselectivity .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (e.g., Epa ≈ 1.2 V vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.